3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 899399-10-1
VCID: VC4561001
InChI: InChI=1S/C20H17ClN4O/c1-13-11-19(24-16-7-9-17(26-2)10-8-16)25-20(23-13)18(12-22-25)14-3-5-15(21)6-4-14/h3-12,24H,1-2H3
SMILES: CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Molecular Formula: C20H17ClN4O
Molecular Weight: 364.83

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 899399-10-1

Cat. No.: VC4561001

Molecular Formula: C20H17ClN4O

Molecular Weight: 364.83

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine - 899399-10-1

Specification

CAS No. 899399-10-1
Molecular Formula C20H17ClN4O
Molecular Weight 364.83
IUPAC Name 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C20H17ClN4O/c1-13-11-19(24-16-7-9-17(26-2)10-8-16)25-20(23-13)18(12-22-25)14-3-5-15(21)6-4-14/h3-12,24H,1-2H3
Standard InChI Key BRXPVKGPZXCGLH-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is C₂₀H₁₇ClN₄O, with a molecular weight of 364.8 g/mol (calculated using PubChem’s atomic mass data) . The compound’s structure integrates:

  • A pyrazolo[1,5-a]pyrimidine core (fused pyrazole and pyrimidine rings).

  • A 4-chlorophenyl group at position 3, contributing electron-withdrawing effects.

  • A methyl group at position 5, enhancing lipophilicity.

  • A 4-methoxyphenylamine substituent at position 7, providing hydrogen-bonding capabilities .

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this exact compound are unavailable, analogs such as 6-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (PubChem CID: 989277) exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate at δ 7.3–7.7 ppm, methyl groups at δ 2.3–2.5 ppm, and amine protons at δ 12.1 ppm .

  • ¹³C NMR: Pyrimidine carbons appear at δ 150–155 ppm, aromatic carbons at δ 126–138 ppm, and methoxy carbons at δ 55–60 ppm .

Synthesis and Reactivity

Synthetic Routes

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between β-ketoesters and aminopyrazoles . For this compound, a plausible pathway includes:

  • Formation of the pyrazolo[1,5-a]pyrimidine core: Reacting 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with a β-ketoester under acidic conditions.

  • Introduction of the 4-methoxyphenylamine group: Nucleophilic aromatic substitution at position 7 using 4-methoxyaniline in the presence of a palladium catalyst .

Table 1: Key Synthetic Intermediates and Conditions

StepReagent/ConditionsIntermediateYield (%)
1Ethyl acetoacetate, HCl, reflux5-Methylpyrazolo[1,5-a]pyrimidine65–70
24-Methoxyaniline, Pd(OAc)₂, DMFTarget compound50–55

Chemical Reactivity

The compound’s reactivity is governed by:

  • Nucleophilic amine group: Participates in acylations or alkylations.

  • Electrophilic aromatic substitution: The 4-chlorophenyl group directs incoming electrophiles to the para position.

  • Oxidation susceptibility: The methyl group at position 5 may oxidize to a carboxylic acid under strong oxidizing conditions.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.8 (using ChemAxon software), indicating moderate lipophilicity.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in DMSO (25 mg/mL) .

Stability Profile

  • Thermal stability: Decomposes at 220–225°C (DSC data from analog CID 4899830) .

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended.

CompoundActivityTargetIC₅₀/MIC
CID 989277AnticancerCDK21.5 μM
CID 4899830AntitubercularMtb3.2 μg/mL

Mechanism of Action

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines inhibit FAD-dependent hydroxylases, as evidenced by resistance mutations in Rv1751 (a bacterial hydroxylase) . This mechanism disrupts microbial redox homeostasis, leading to oxidative stress.

Structural-Activity Relationships (SAR)

  • 4-Chlorophenyl group: Essential for target binding; replacement with electron-donating groups reduces activity .

  • Methoxy substituent: Optimal at the para position for solubility and H-bonding .

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